molecular formula C7H6BrN3O B12439696 (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol

(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol

Cat. No.: B12439696
M. Wt: 228.05 g/mol
InChI Key: XXGNVPZTIAQTRZ-UHFFFAOYSA-N
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Description

(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methanol group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The process can be scaled up to produce significant quantities of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

    Oxidation: (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)aldehyde or (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)carboxylic acid.

    Reduction: (7-Hydro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.

    Substitution: (7-Amino-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.

Mechanism of Action

The mechanism of action of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol include:

Uniqueness

The uniqueness of this compound lies in its methanol group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2

InChI Key

XXGNVPZTIAQTRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CO)C=C1Br

Origin of Product

United States

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